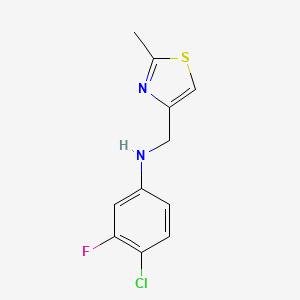

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline

Description

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is a substituted aniline derivative featuring a 2-methylthiazole moiety attached via a methylene bridge to the nitrogen atom of the aniline ring. This structure is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C11H10ClFN2S |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

4-chloro-3-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline |

InChI |

InChI=1S/C11H10ClFN2S/c1-7-15-9(6-16-7)5-14-8-2-3-10(12)11(13)4-8/h2-4,6,14H,5H2,1H3 |

InChI Key |

BKYPTRPBDAHKDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CNC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Coupling Reaction: The final step involves coupling the thiazole ring with the substituted aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

- Structure : Lacks the 3-fluoro and 4-chloro substituents; retains the 2-methylthiazole methyl group.

- Molecular Formula : C₁₁H₁₁FN₂S (MW: 222.28 g/mol).

- Key Differences : The absence of chlorine reduces molecular weight (Δ ≈ 35.45 g/mol) and lipophilicity (ClogP ≈ 2.8 vs. ~3.5 for the target compound). This impacts bioavailability and membrane permeability .

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Heterocycle Modifications

(2Z)-4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine

- Structure : Contains a thiazole ring fused with a furan group and a 4-chlorophenyl substituent.

- Key Differences : The furan moiety introduces oxygen-based polarity, while the imine group (C=N) alters reactivity compared to the secondary amine in the target compound .

4-(Trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline

- Structure : Uses a pyrazole ring with trifluoromethyl (CF₃) and methyl substituents.

Biological Activity

4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The presence of the methylthiazole moiety in 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline enhances its cytotoxic effects against various cancer cell lines.

Case Studies

- In vitro Studies : A study reported that derivatives of thiazole showed IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating strong cytotoxic activity . The presence of electron-donating groups, such as methyl, at specific positions on the phenyl ring was found to increase activity.

- Molecular Dynamics Simulations : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its anticancer efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, showing moderate to good activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the thiazole ring is essential for the biological activity of the compound. Modifications in the substituents on the phenyl ring and thiazole moiety can significantly affect its potency.

Key Findings:

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 4-chloro-3-fluoroaniline derivatives and 2-methylthiazole-4-carbaldehyde intermediates. Optimization can leverage Design of Experiments (DOE) principles, such as factorial designs, to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, statistical methods in DOE reduce experimental runs while capturing interactions between variables, as demonstrated in chemical engineering studies . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can further narrow down viable pathways .

Q. Example Table: Key Reaction Parameters for Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +25% efficiency |

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | Reduced byproducts |

| Solvent (DMF/H2O) | 1:1 to 3:1 ratio | 2:1 | Improved solubility |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, N-H bend in aniline at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves electronic environments of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and methylene linker (δ 4.3–4.5 ppm) .

- Single-crystal X-ray diffraction : Provides definitive confirmation of molecular geometry, as seen in analogous aniline-thiazole structures .

Advanced Research Questions

Q. How can DFT calculations be applied to predict the reactivity of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline?

Methodological Answer: Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example:

Q. Example Table: DFT-Derived Reactivity Descriptors

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.2 | High electron-donating capacity |

| LUMO Energy | -1.8 | Moderate electrophilicity |

| Band Gap | 3.4 | Stability against redox |

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

Methodological Answer:

Q. Example Table: Substituent Effects on IC₅₀ (Hypothetical Data)

| Substituent Position | Group | IC₅₀ (μM) | Bioactivity Trend |

|---|---|---|---|

| 4-position (Aniline) | Cl | 0.8 | High inhibition |

| 3-position (Aniline) | F | 1.2 | Moderate inhibition |

| Thiazole-2-methyl | CH₃ | 0.5 | Enhanced solubility |

Q. What advanced computational methods enable reaction pathway analysis for derivatives?

Methodological Answer:

- Reaction Network Exploration : Tools like GRRM (Global Reaction Route Mapping) map all possible intermediates and transition states .

- Machine Learning (ML) : Train ML models on existing kinetic data to predict activation energies for novel pathways, as proposed in AI-driven chemical engineering workflows .

Data Contradiction Analysis

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between studies be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.